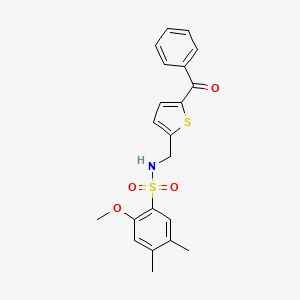

N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-14-11-18(26-3)20(12-15(14)2)28(24,25)22-13-17-9-10-19(27-17)21(23)16-7-5-4-6-8-16/h4-12,22H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKOTMLZZHBPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride . The sulfonamide group is then added through a reaction with a sulfonyl chloride derivative in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby blocking their activity . The thiophene ring can also interact with biological targets through π-π stacking interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares the target compound with structurally analogous sulfonamides from recent studies:

Notes:

Physicochemical Properties

- Molecular Weight : The target compound (~415.5 g/mol) is heavier than analogs due to the benzoylthiophene group, which may impact pharmacokinetics (e.g., absorption, distribution) .

- Solubility: Sulfonamides with bulky aromatic substituents (e.g., benzoylthiophene) typically exhibit lower aqueous solubility compared to those with polar groups (e.g., ethoxy, morpholino) . For instance, pyrimidine-based sulfonamides (e.g., ’s compound, MW 337.4) are more soluble in polar solvents due to hydrogen-bonding capabilities .

Research Findings and Trends

Biological Activity

N-((5-benzoylthiophen-2-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure is characterized by a benzoylthiophene moiety linked to a methoxy-substituted benzenesulfonamide. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 342.43 g/mol |

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Case Study:

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound in vitro against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines.

Research Findings:

In a study by Zhang et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.

The biological activity of this compound is thought to involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.

- Apoptosis Induction: In cancer cells, it may activate intrinsic apoptotic pathways, promoting programmed cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar sulfonamides was conducted.

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| N-(4-methylbenzene)sulfonamide | 64 µg/mL | 25 µM |

| N-(5-benzoylthiophen-2-yl)methyl-2-methoxybenzenesulfonamide | 32 µg/mL | 15 µM |

| N-(4-chlorobenzene)sulfonamide | 128 µg/mL | 30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.